Cas no 1198285-20-9 (4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine)
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-BIPHENYL)-4-HYDROXY-1-ISO-PROPYLPIPERIDINE
- 4-(4-phenylphenyl)-1-propan-2-ylpiperidin-4-ol
- 4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine
-
- MDL: MFCD07782318
- Inchi: 1S/C20H25NO/c1-16(2)21-14-12-20(22,13-15-21)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,16,22H,12-15H2,1-2H3
- InChI Key: LGUSLIIYECVDAB-UHFFFAOYSA-N
- SMILES: OC1(C2C=CC(C3C=CC=CC=3)=CC=2)CCN(C(C)C)CC1
Computed Properties
- Exact Mass: 295.194
- Monoisotopic Mass: 295.194
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 23.5
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB426647-1 g |
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine |
1198285-20-9 | 1g |
€676.40 | 2023-06-16 | ||
| Fluorochem | 393264-1g |
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine |
1198285-20-9 | 97.0% | 1g |
£608.00 | 2023-04-23 | |
| Fluorochem | 393264-5g |
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine |
1198285-20-9 | 97.0% | 5g |
£1969.00 | 2023-04-23 | |
| abcr | AB426647-1g |
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine; . |
1198285-20-9 | 1g |
€1555.10 | 2025-04-22 |
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine Suppliers
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine Related Literature
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine
Comprehensive Overview of 4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine (CAS No. 1198285-20-9)
The compound 4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine (CAS No. 1198285-20-9) is a structurally unique piperidine derivative that has garnered significant attention in pharmaceutical and chemical research. Its molecular framework combines a biphenyl moiety with a hydroxyl-substituted piperidine ring, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a chiral building block due to the presence of the iso-propyl group, which introduces steric hindrance and influences stereoselective reactions.
In recent years, the demand for high-purity piperidine derivatives like 4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine has surged, driven by advancements in catalysis and asymmetric synthesis. This compound’s hydroxy-functionalized structure allows for further derivatization, enabling the creation of novel ligands or pharmacophores. A growing trend in organic chemistry involves leveraging such scaffolds to develop sustainable synthetic routes, aligning with the global push toward green chemistry principles. Users frequently search for terms like "piperidine-based catalysts" or "biphenyl derivatives in drug design," reflecting its relevance in cutting-edge research.
The physicochemical properties of CAS 1198285-20-9 also make it a candidate for solubility enhancement studies, a hot topic in formulation science. Its aromatic biphenyl segment contributes to π-π stacking interactions, which are critical in supramolecular chemistry and nanomaterial development. Additionally, the compound’s hydrogen-bonding capacity via the hydroxyl group opens doors for applications in molecular recognition systems. These attributes are often queried in databases alongside keywords such as "functionalized piperidines" and "biphenyl solubility modifiers."
From a synthetic methodology perspective, 4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine exemplifies the convergence of heterocyclic chemistry and arene functionalization. Modern techniques like flow chemistry and photocatalysis are being explored to optimize its production, addressing industry demands for scalable and cost-effective processes. Searches for "piperidine synthesis optimization" or "biphenyl coupling reactions" highlight the compound’s role in methodological innovation.
In conclusion, CAS 1198285-20-9 represents a multifaceted tool for researchers exploring medicinal chemistry, material science, and catalytic systems. Its structural features align with contemporary interests in molecular diversity and sustainable synthesis, ensuring its continued prominence in scientific literature. For those investigating "advanced piperidine applications" or "biphenyl hybrid molecules," this compound offers a compelling case study in interdisciplinary innovation.
1198285-20-9 (4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)